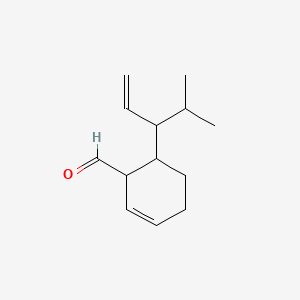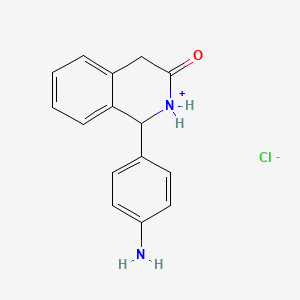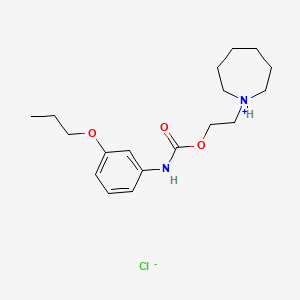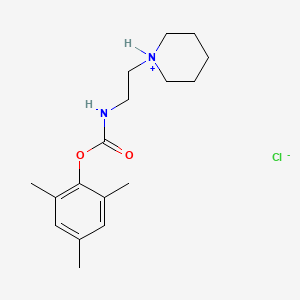
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde is an organic compound with the chemical formula C13H20O. It is a colorless to pale yellow liquid with a pungent odor. This compound is used as an intermediate in organic synthesis and in the production of various derivatives, including natural products like plant hormones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde can be synthesized through the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of cyclohexene with isopropenylmagnesium bromide, followed by oxidation to form the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The allyl group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Involved in the synthesis of plant hormones and other biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including modulation of signaling pathways and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclohexene-1-carboxaldehyde: An α,β-unsaturated aldehyde used in the synthesis of benzopyrans.
2,6,6-Trimethyl-2-cyclohexene-1-carbaldehyde: Another similar compound with applications in organic synthesis.
Uniqueness
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde is unique due to its specific structure, which includes an allyl group and a cyclohexene ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
68641-74-7 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
6-(4-methylpent-1-en-3-yl)cyclohex-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-4-12(10(2)3)13-8-6-5-7-11(13)9-14/h4-5,7,9-13H,1,6,8H2,2-3H3 |
InChI-Schlüssel |
LIWODPOWBUCDSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C=C)C1CCC=CC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]](/img/structure/B13764924.png)





